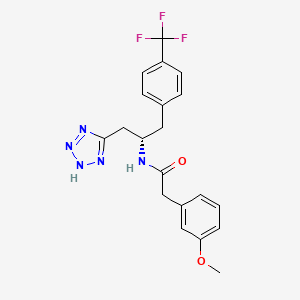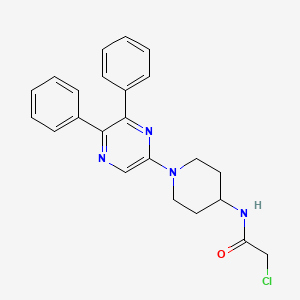![molecular formula C47H56N8O6 B10856527 (3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10856527.png)
(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FHD-609 is a synthetic organic compound that functions as a heterobifunctional degrader of bromodomain-containing protein 9 (BRD9). It is primarily being developed for the treatment of synovial sarcoma and tumors with SMARCB1 loss. This compound has shown significant potential in preclinical models, particularly in the context of acute myeloid leukemia and synovial sarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
FHD-609 is synthesized through a series of chemical reactions that involve the formation of a heterobifunctional molecule. The synthetic route typically includes the following steps:
Formation of the linker: The synthesis begins with the preparation of a linker molecule that can connect two functional groups.
Attachment of the BRD9 binding moiety: The linker is then attached to a molecule that specifically binds to BRD9.
Attachment of the E3 ligase recruiting moiety: The other end of the linker is attached to a molecule that recruits an E3 ligase, which is responsible for tagging BRD9 for degradation.
Industrial Production Methods
Industrial production of FHD-609 involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
FHD-609 undergoes several types of chemical reactions, including:
Degradation: The primary reaction that FHD-609 undergoes is the degradation of BRD9. This involves the recruitment of an E3 ligase, which tags BRD9 for degradation by the proteasome.
Binding: FHD-609 binds to BRD9 and the E3 ligase simultaneously, forming a ternary complex that facilitates the degradation of BRD9.
Common Reagents and Conditions
The degradation reaction typically requires the presence of FHD-609, BRD9, and an E3 ligase. The reaction conditions include physiological pH and temperature, as these reactions occur within living cells.
Major Products
The major product of the degradation reaction is the breakdown of BRD9 into smaller peptides and amino acids, which are then further processed by the cell .
Scientific Research Applications
FHD-609 has a wide range of scientific research applications, including:
Cancer Research: FHD-609 is being investigated as a potential treatment for various cancers, including acute myeloid leukemia and synovial sarcoma. .
Epigenetic Studies: As a degrader of BRD9, FHD-609 is used to study the role of BRD9 in chromatin remodeling and gene expression.
Drug Development: FHD-609 serves as a model compound for the development of other heterobifunctional degraders.
Mechanism of Action
FHD-609 exerts its effects through a process known as proteolysis targeting chimera (PROTAC) technology. The compound binds to BRD9 and an E3 ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of BRD9, tagging it for degradation by the proteasome. The degradation of BRD9 disrupts the function of the non-canonical BAF chromatin remodeling complex, leading to changes in gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
FHD-609 is unique in its ability to selectively degrade BRD9, making it a valuable tool for studying the role of BRD9 in cancer and other diseases. Similar compounds include:
These compounds share a similar mechanism of action but target different proteins, highlighting the versatility and potential of PROTAC technology in drug development.
Properties
Molecular Formula |
C47H56N8O6 |
|---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57)/t39-/m0/s1 |
InChI Key |
OBNRBCUHEAAFPS-KDXMTYKHSA-N |
Isomeric SMILES |
CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)[C@H]1CCC(=O)NC1=O)C=C8)OC |
Canonical SMILES |
CN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
![(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate](/img/structure/B10856454.png)
![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
![3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)
![ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-4-methylpiperidine-1-carboxylate](/img/structure/B10856524.png)

